molecular formula C11H10N2O3 B2572299 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 186130-62-1

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2572299
CAS No.: 186130-62-1
M. Wt: 218.212
InChI Key: RRCZUMRFXTUKAW-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using Nano-ZnO as a catalyst. This process involves the condensation of 1,3-diketones with arylhydrazines under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups make it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWHKOFNVADLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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